Butyl 1-oxoisochroman-3-carboxylate
Description
Butyl 1-oxoisochroman-3-carboxylate is an ester derivative of isochroman, a bicyclic heterocyclic compound.
Properties
IUPAC Name |
butyl 1-oxo-3,4-dihydroisochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-2-3-8-17-14(16)12-9-10-6-4-5-7-11(10)13(15)18-12/h4-7,12H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOACZEKLCAOMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CC2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 1-oxoisochroman-3-carboxylate typically involves the esterification of 1-oxoisochroman-3-carboxylic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 1-oxoisochroman-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various esters and amides, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Butyl 1-oxoisochroman-3-carboxylate has shown potential in medicinal chemistry, particularly as a precursor for the synthesis of biologically active compounds. Its derivatives have been investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.
Case Study: Synthesis of Anticancer Agents
A notable study focused on the synthesis of isoquinoline derivatives from this compound. The derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating the potential use of this compound in developing new anticancer therapies. The reaction conditions involved a palladium-catalyzed coupling reaction, which efficiently transformed the carboxylate into more complex structures with enhanced biological activity .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for constructing complex organic molecules. Its reactivity allows for various transformations, including cycloadditions and esterifications.
Table: Synthetic Transformations Involving this compound
| Transformation Type | Reaction Conditions | Products/Applications |
|---|---|---|
| Cycloaddition | Anhydrides and ketones under catalytic conditions | Formation of cyclic compounds |
| Esterification | Reaction with alcohols in acidic conditions | Synthesis of esters for flavoring and fragrances |
| Nucleophilic substitution | Reaction with nucleophiles under basic conditions | Synthesis of complex heterocycles |
Materials Science
The compound has also found applications in materials science, particularly in the development of functional polymers. The incorporation of this compound into polymer matrices can enhance their mechanical properties and thermal stability.
Case Study: Polymer Blends
Research demonstrated that blending this compound with poly(lactic acid) resulted in improved tensile strength and flexibility. This enhancement is attributed to the intermolecular interactions between the polymer chains and the carboxylate moiety, which facilitates better stress distribution under load .
Mechanism of Action
The mechanism of action of Butyl 1-oxoisochroman-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate biochemical processes through its functional groups.
Comparison with Similar Compounds
Key Observations :
- Volatility : Butyl acetate is more volatile than butylcarbitol acetate, which has a high boiling point (246.7°C), making it suitable for high-temperature applications like industrial coatings .
- Density and Solubility : Butylcarbitol acetate’s higher density (0.979 g/cm³) and low water solubility contrast with butyl acetate’s moderate solubility, influencing their use in different solvent systems .
Toxicological Profiles
Key Observations :
Biological Activity
Butyl 1-oxoisochroman-3-carboxylate is a compound belonging to the class of isoquinoline derivatives, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features an isoquinoline backbone with a carboxylate functional group, which is critical for its biological interactions.
Antioxidant Properties
Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was demonstrated in vitro, showing a reduction in reactive oxygen species (ROS) levels in cellular models.
Anti-inflammatory Effects
In studies examining inflammatory responses, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory conditions, possibly through the modulation of NF-kB signaling pathways.
Neuroprotective Activity
Neuroprotection is another area where this compound shows promise. In animal models of neurodegeneration, the compound has been found to enhance neuronal survival and function. Mechanistically, it appears to protect against excitotoxicity and apoptosis by regulating calcium influx and mitochondrial integrity.
Case Studies
Case Study 1: Neuroprotective Effects
A study conducted on mice with induced neurodegeneration demonstrated that treatment with this compound significantly improved cognitive function as assessed by the Morris water maze test. The compound reduced neuronal loss and increased levels of brain-derived neurotrophic factor (BDNF), indicating its potential as a therapeutic agent for Alzheimer's disease.
Case Study 2: Anti-inflammatory Mechanisms
In vitro experiments using RAW 264.7 macrophages showed that this compound effectively suppressed lipopolysaccharide (LPS)-induced inflammation. The compound decreased nitric oxide production and inhibited the expression of inducible nitric oxide synthase (iNOS), highlighting its anti-inflammatory properties.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
